B1575085 Cancer/testis antigen 2 (37-50)

Cancer/testis antigen 2 (37-50)

Cat. No. B1575085
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 2

Scientific Research Applications

Immunotherapy and Vaccine Development

CTA2, as part of the broader category of Cancer/Testis (CT) antigens, has significant implications in cancer immunotherapy. CT antigens, including CTA2, are typically expressed in male germ cells within the testis and various types of tumors, but not in normal adult somatic tissues. This unique expression pattern makes them ideal targets for antigen-specific cancer vaccines. Clinical trials using antigens like MAGE-A and NY-ESO-1 are underway, leveraging the immunogenic nature of these antigens (Scanlan et al., 2002). Ghafouri-Fard and Modarressi (2009) also highlight CT antigens as promising candidates for cancer immunotherapy and potential biomarkers for early detection of cancers (Ghafouri-Fard & Modarressi, 2009).

Expression and Regulation in Cancer

The expression of CTA2 and other CT antigens in cancer is regulated by epigenetic events, particularly DNA methylation. This regulation is crucial in both normal and transformed cells, as well as in cancer stem cells. Understanding the expression, regulation, and function of CT antigens, including CTA2, provides valuable insights for the development of new cancer therapies (Fratta et al., 2011).

Biomarkers for Cancer Detection

CT antigens, including CTA2, are being evaluated as potential biomarkers for cancer detection. Their expression in various tumor types and absence in normal adult tissue, except for the testis, makes them suitable for this role. Chen et al. (2014) discuss the use of CT antigens in routine pathology practice, particularly for identifying certain types of sarcoma and squamous cell carcinoma (Chen, 2014).

Cancer Stem Cell Biomarkers and Targets

CTAs, including CTA2, are considered unique and promising cancer biomarkers and targets for cancer therapy, specifically in the context of cancer stem cells. They play roles in cellular processes during development, stem cell differentiation, and carcinogenesis. Aberrant CTA profiles in cancer stem cells can serve as panels of biomarkers for diagnoses and treatment strategies (Gordeeva, 2018).

properties

sequence

AGATGGRGPRGAGA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 2 (37-50)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.